molecular formula C40H48F3N7O4 B10830337 1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Cat. No.: B10830337
M. Wt: 747.8 g/mol
InChI Key: VEXDXXFHISGELS-UHFFFAOYSA-N
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Description

ASP2453 is a novel, highly potent, and selective inhibitor of the KRAS G12C protein. KRAS is a small GTPase family protein that relays extracellular growth signals to the cell nucleus. Mutations in KRAS, particularly the G12C mutation, lead to constitutive proliferation signaling and are prevalent across various human cancers . ASP2453 has shown significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers .

Preparation Methods

The synthetic routes and reaction conditions for ASP2453 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution, cyclization, and purification processes. The industrial production methods for ASP2453 are designed to ensure high purity and yield, involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

ASP2453 undergoes various chemical reactions, including:

    Oxidation: ASP2453 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ASP2453 can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

ASP2453 has a wide range of scientific research applications, including:

Mechanism of Action

ASP2453 exerts its effects by selectively binding to the KRAS G12C protein and inhibiting its activation. This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of ASP2453 include the KRAS G12C protein and its associated signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway .

Properties

Molecular Formula

C40H48F3N7O4

Molecular Weight

747.8 g/mol

IUPAC Name

1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C40H48F3N7O4/c1-4-32(51)50-22-39(23-50)12-17-49(18-13-39)37-29-20-28(26-7-8-26)34(33-25(2)6-9-31-30(33)21-44-47-31)36(53-24-40(41,42)43)35(29)45-38(46-37)54-27-10-15-48(16-11-27)14-5-19-52-3/h4,6,9,20-21,26-27H,1,5,7-8,10-19,22-24H2,2-3H3,(H,44,47)

InChI Key

VEXDXXFHISGELS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)OC7CCN(CC7)CCCOC)C8CC8

Origin of Product

United States

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